5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one typically involves the fluorination of 1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis starting from commercially available precursors. The process may include steps like nitration, reduction, cyclization, and fluorination, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its non-fluorinated form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Non-fluorinated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinoline derivatives.
Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without fluorine substitution.
1,2-Dihydroisoquinolin-3(4H)-one: The non-fluorinated analog.
5-Chloro-1,2-dihydroisoquinolin-3(4H)-one: A chlorinated analog with potentially different reactivity and biological activity.
Uniqueness
5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and chlorinated analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
5-fluoro-2,4-dihydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXUAXYMHUACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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